alpha-Neup5Ac-(2->6)-D-Galp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

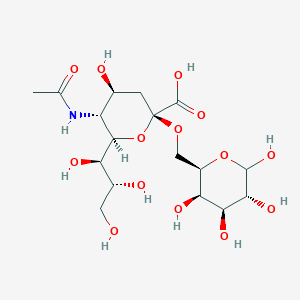

Alpha-Neup5Ac-(2->6)-D-Galp is an amino disaccharide consisting of D-galactose having an alpha-N-acetylneuraminyl residue attached at the 6-position

Activité Biologique

Alpha-Neup5Ac-(2->6)-D-Galp is a sialic acid derivative that plays a significant role in various biological processes, particularly in immune response and cellular interactions. Its structure consists of a neuraminic acid (sialic acid) linked to a D-galactose residue, which is crucial for its biological activity. This article explores the compound's biological activity, mechanisms of action, and implications in health and disease.

Structural Characteristics

The chemical structure of alpha-Neup5Ac-(2->6)-D-Galp can be represented as follows:

- Chemical Formula : C17H29NO14

- Molecular Weight : 453.42 g/mol

- Structure :

- Sialic acid (alpha-Neup5Ac) is linked through a (2->6) glycosidic bond to D-galactose.

Biological Roles

Alpha-Neup5Ac-(2->6)-D-Galp serves several critical functions in biological systems:

-

Immune Modulation :

- Sialic acids, including alpha-Neup5Ac-(2->6)-D-Galp, are known to interact with sialic acid-binding immunoglobulin-like lectins (Siglecs), which play a role in immune regulation. These interactions can inhibit immune cell activation and promote tolerance, thus impacting inflammatory responses and autoimmunity .

- Cellular Interactions :

- Viral Infections :

Research Findings

Recent studies have highlighted the diverse biological activities associated with alpha-Neup5Ac-(2->6)-D-Galp:

-

Case Study: Immune Response Modulation :

In a study examining dendritic cell (DC) maturation, it was found that removal of sialic acids from DC surfaces increased the expression of major histocompatibility complex (MHC) molecules and costimulatory signals. This suggests that alpha-Neup5Ac-(2->6)-D-Galp plays a crucial role in modulating DC function and, consequently, T-cell responses . -

Case Study: Bacterial Pathogenesis :

Research on Group B Streptococcus (GBS) indicates that the presence of sialylated polysaccharides like alpha-Neup5Ac-(2->6)-D-Galp enhances bacterial virulence by evading host immune responses. The O-acetylation of these sialyl residues was shown to correlate with increased pathogenicity .

Table 1: Binding Energies of Sialic Acid Derivatives

| Compound | Binding Energy (kJ/mol) |

|---|---|

| α-d-Neu5Ac-(2→6)-β-d-Galp | 0.0 |

| α-d-Neu5Ac-(2→3)-β-d-Galp | 14.6 |

| α-d-Neu5Ac-(2→8)-α-d-Neu5Ac | 0.0 |

| α-d-Manp-(1→6)-β-d-Manp | 0.0 |

Table 2: Effects on Dendritic Cell Function

| Treatment | MHC Expression | Cytokine Production | T-cell Proliferation |

|---|---|---|---|

| Control | Low | Low | Low |

| Neuraminidase-treated | High | High | High |

Applications De Recherche Scientifique

Structural Characteristics

Alpha-Neup5Ac-(2->6)-D-Galp consists of a neuraminic acid (sialic acid) linked to a galactose moiety. The specific linkage (2->6) is crucial for its biological activity and interaction with various receptors. This compound is often found in glycoproteins and contributes to the structural diversity of glycans.

Immunology and Vaccine Development

Alpha-Neup5Ac-(2->6)-D-Galp has been extensively studied for its role in vaccine formulations. Sialylated glycans are known to modulate immune responses, making them vital components in the design of conjugate vaccines. For instance, the incorporation of this disaccharide in polysaccharide-protein conjugates enhances immunogenicity against pathogens like Streptococcus pneumoniae and Neisseria meningitidis .

- Case Study: Meningococcal Vaccines

Vaccines such as Menactra and MenQuadfi utilize polysaccharides containing alpha-Neup5Ac-(2->6)-D-Galp as carriers to improve immune recognition and response . These vaccines have shown effectiveness in reducing disease incidence caused by serogroups of Neisseria meningitidis.

Cellular Interactions and Signaling

Research indicates that alpha-Neup5Ac-(2->6)-D-Galp influences cell signaling pathways by interacting with selectins and other lectins. This interaction is critical in mediating cell adhesion processes, particularly in inflammatory responses.

- Case Study: Inflammation Modulation

Studies have demonstrated that sialylated glycans can inhibit leukocyte adhesion to endothelial cells during inflammation, thereby reducing tissue damage . The presence of alpha-Neup5Ac-(2->6)-D-Galp on cell surfaces can modulate these processes effectively.

Biochemical Modeling

In silico studies have modeled the conformational properties of alpha-Neup5Ac-(2->6)-D-Galp within glycoproteins. The analysis of glycosidic dihedral angles has provided insights into the stability and interactions of this disaccharide in various conformations.

| Conformation | Free Energy (kJ/mol) |

|---|---|

| Dimer | 0.0 |

| Trimer | 20.6 |

| Other Forms | Varied |

The modeling results indicate that different conformations can significantly impact the biological activity of glycoproteins containing this disaccharide .

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO14/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29)/t6-,7+,8+,9+,10+,11-,12-,13+,14+,15?,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJUGLBUMFWRAR-TXFPQSCTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.